REACTION_CXSMILES
|
C(OC([NH:11][C:12]1[C:13](=[O:26])[N:14]([CH2:18][C:19]([O:21][C:22]([CH3:25])([CH3:24])[CH3:23])=[O:20])[CH:15]=[CH:16][CH:17]=1)=O)C1C=CC=CC=1>C(O)C.[Pd]>[NH2:11][C:12]1[C:13](=[O:26])[N:14]([CH2:18][C:19]([O:21][C:22]([CH3:24])([CH3:23])[CH3:25])=[O:20])[CH:15]=[CH:16][CH:17]=1
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)NC=1C(N(C=CC1)CC(=O)OC(C)(C)C)=O
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
200 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred under hydrogen atmosphere at atmosphere pressure for 1.5 h at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The catalysis is separated by filtration over silica gel, before the solvent
|
Type
|
CUSTOM
|
Details
|
is removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product is used for further processing without purification
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
|
Smiles
|
NC=1C(N(C=CC1)CC(=O)OC(C)(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |